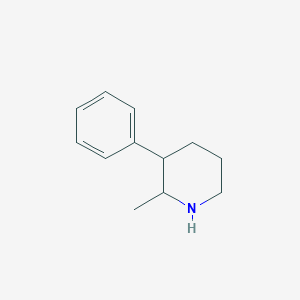

2-Methyl-3-phenylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-3-phenylpiperidine is a piperidine derivative featuring a methyl group at the 2-position and a phenyl group at the 3-position of the six-membered heterocyclic ring. Its molecular formula is inferred to be C₁₂H₁₇N, with a molecular weight of approximately 175–185 g/mol, based on structural analogs like 3-benzylpiperidine (C₁₂H₁₇N, MW 175.27 g/mol) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-3-phenylpiperidine and its derivatives, and how are they characterized?

- Methodology : Synthesis typically involves multi-step alkylation or ring-closing reactions. For example, enantioselective synthesis may employ chiral auxiliaries or catalysts to control stereochemistry. Post-synthesis, compounds are purified via column chromatography and characterized using 1H-NMR, 13C-NMR, HPLC, and HRMS to confirm structure and purity (>95%) .

- Key Considerations : Optimize reaction time, solvent polarity, and temperature to minimize byproducts. Use deuterated solvents (e.g., CDCl3) for accurate NMR analysis .

Q. What analytical techniques are critical for assessing the purity and structural integrity of this compound derivatives?

- Methodology :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity. Retention times and peak areas are compared against standards .

- Spectroscopy : 1H-NMR (500 MHz) and 13C-NMR (125 MHz) for stereochemical confirmation. Mass spectrometry (HRMS) for molecular weight validation .

- Data Interpretation : Cross-verify NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in substituent positioning .

Q. What safety protocols and stability considerations are essential when handling this compound derivatives?

- Safety : Use fume hoods, nitrile gloves, and lab coats. Avoid exposure to strong acids/bases, as decomposition may release toxic fumes (e.g., NOx, HCl) .

- Stability : Store under inert gas (N2) at −20°C to prevent oxidation. Monitor for discoloration or precipitate formation, indicating degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound analogs?

- Methodology :

- Comparative Analysis : Replicate studies under identical conditions (e.g., cell lines, assay protocols) to isolate variables.

- Meta-Analysis : Use statistical tools (e.g., Bland-Altman plots) to assess inter-study variability. Cross-reference with structural analogs (e.g., 3-methoxy or 4-chloro derivatives) to identify substituent-specific effects .

- Example : Discrepancies in IC50 values may arise from differences in assay pH or solvent polarity. Standardize DMSO concentrations (<0.1% v/v) to mitigate solvent interference .

Q. What strategies optimize enantioselective synthesis of this compound with high stereochemical fidelity?

- Methodology :

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with transition metals (e.g., Ru, Rh) to enhance enantiomeric excess (ee >90%) .

- Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate desired enantiomers early in the synthesis pathway .

Q. How do substituent modifications (e.g., halogenation, methoxy groups) impact the biological activity of this compound derivatives?

- SAR Framework :

- Electron-Withdrawing Groups (e.g., Cl, CF3) : Enhance receptor binding affinity by modulating π-π stacking or hydrogen bonding. For example, 4-chloro analogs show 3-fold higher activity in serotonin receptor assays .

- Steric Effects : Bulky substituents (e.g., benzyl) may reduce bioavailability due to increased logP values. Balance hydrophobicity via logD7.4 optimization .

- Experimental Design : Synthesize a library of analogs and screen against target proteins (e.g., GPCRs) using SPR or radioligand binding assays .

Q. What are the best practices for analyzing reaction intermediates and byproducts in this compound synthesis?

- Methodology :

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

Piperidine derivatives exhibit diverse pharmacological profiles depending on substituent positions and functional groups. Below is a comparative analysis:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Lipophilicity (LogP)* | Solubility |

|---|---|---|---|---|---|

| 2-Methyl-3-phenylpiperidine | C₁₂H₁₇N | ~175–185 | 2-methyl, 3-phenyl | High (est. 3.2) | Low in water |

| 3-Benzylpiperidine | C₁₂H₁₇N | 175.27 | 3-benzyl | High (3.5) | Low in water |

| 4-Methylmethylphenidate | C₁₅H₁₉NO₂ | 263.32 | 4-methyl, ester groups | Moderate (2.8) | Moderate in lipids |

| 3-(2-Methylphenoxy)piperidine HCl | C₁₂H₁₈ClNO | 227.73 | 3-phenoxy, HCl salt | Moderate (2.1) | High in polar solvents |

*Estimated based on substituent contributions .

Key Observations:

- Lipophilicity: The phenyl group in this compound enhances lipophilicity compared to analogs like 3-(2-methylphenoxy)piperidine hydrochloride, which has a polar phenoxy group and salt form .

- Solubility: Non-polar substituents (e.g., phenyl, benzyl) reduce aqueous solubility, limiting bioavailability unless formulated as salts .

Pharmacological Activity

Piperidine derivatives are explored for CNS modulation, but substituent positions critically influence mechanisms:

Key Insights:

- However, the absence of ester or diphenyl groups may reduce potency compared to methylphenidate derivatives .

Eigenschaften

Molekularformel |

C12H17N |

|---|---|

Molekulargewicht |

175.27 g/mol |

IUPAC-Name |

2-methyl-3-phenylpiperidine |

InChI |

InChI=1S/C12H17N/c1-10-12(8-5-9-13-10)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3 |

InChI-Schlüssel |

KSUHZKBRVSSLDY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(CCCN1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.